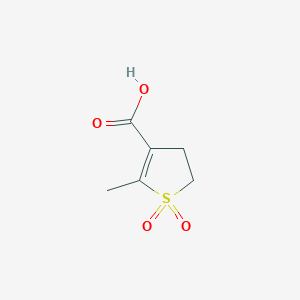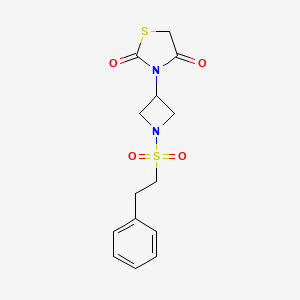![molecular formula C11H14FNO2 B2695184 3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine CAS No. 2200611-31-8](/img/structure/B2695184.png)
3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine” is a chemical compound that is part of the pyridine family . Pyridines are a class of compounds that have shown therapeutic interest and have been used in the development of new therapies .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical–chemical properties are observed in this class of compounds .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. The Lewis basicity of the ligand determines the reactivity of the boron reagent . Furthermore, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by its molecular formula, molecular weight, and other parameters . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Applications De Recherche Scientifique
Regioselective Functionalization and CH Acidity
- Regioselective Deprotonation and Functionalization: A study by Hedidi et al. (2016) demonstrated the deprotometalation of methoxy- and fluoro-pyridines using a mixed lithium-zinc combination. This process allowed for efficient functionalization at specific positions on the pyridine ring, revealing insights into regioselectivity and the influence of CH acidity on these reactions. The research highlights the synthetic utility of fluoro-pyridines in creating complex molecular architectures (Hedidi et al., 2016).
Drug Design and Kinase Inhibition
- c-Met Kinase Inhibitors: Caballero et al. (2011) conducted docking and QSAR studies on derivatives including 3-fluoro-pyridine compounds as c-Met kinase inhibitors. This work provided valuable insights into the molecular features contributing to high inhibitory activity, showcasing the potential of these compounds in therapeutic applications (Caballero et al., 2011).
Radiotracer Development for Imaging
- Nicotinic Acetylcholine Receptors Imaging: Horti et al. (1998) synthesized a radiotracer, 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, for studying nicotinic acetylcholine receptors. This work underscores the application of fluoro-pyridine derivatives in developing diagnostic tools for neurological research (Horti et al., 1998).
Chemical Sensing and Material Science
- Fluorescent Chemosensors for Metal Ions: Li et al. (2014) developed a fluorescent sensor using a pyridine derivative, which showed selective sensitivity towards Zn(2+) over other cations. This research illustrates the role of pyridine derivatives in creating sensors for environmental and biological applications (Li et al., 2014).
Safety and Hazards
Orientations Futures
The future directions for “3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine” and similar compounds are promising. They are being studied for their potential applications in the development of new therapies . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Mécanisme D'action
Fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest in the development of fluorinated chemicals has steadily increased .
Propriétés
IUPAC Name |
3-fluoro-2-(oxan-3-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-10-4-1-5-13-11(10)15-8-9-3-2-6-14-7-9/h1,4-5,9H,2-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQHEPSUUOMYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,6-dimethoxybenzamide](/img/structure/B2695101.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2695106.png)
![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2695107.png)





![2-[(2,4-Dichlorophenyl)amino]propanoic acid](/img/structure/B2695117.png)

![N-(4-bromo-2-methylphenyl)-2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2695120.png)

